molecular formula C13H11N3O2 B11781049 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione

Cat. No.: B11781049
M. Wt: 241.24 g/mol
InChI Key: VCWMOBWALOTIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione is a chemical compound based on the privileged pyrido[4,3-d]pyrimidine scaffold, a core structure recognized for its significant potential in pharmaceutical research and drug discovery . This specific dihydropyrido[4,3-d]pyrimidine-dione derivative is offered as a high-purity building block for researchers exploring new therapeutic agents. Compounds featuring the pyrido[4,3-d]pyrimidine structure have been identified as key scaffolds in the development of inhibitors for various biological targets, including kinases . Recent studies highlight the relevance of closely related tetrahydropyrido[4,3-d]pyrimidine structures as novel inhibitors for challenging targets such as KRAS-G12D, a common driver in pancreatic and other cancers , and for human topoisomerase II, a validated target in cancer treatment . The presence of the 2-phenyl substituent and the dione functionality in this molecule provides distinct synthetic handles and modulates its electronic properties, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel chemical entities for oncology, kinase-related disorders, and other therapeutic areas. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions and in compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

2-phenyl-3,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,5-dione

InChI

InChI=1S/C13H11N3O2/c17-12-10-9(6-7-14-12)15-11(16-13(10)18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,17)(H,15,16,18)

InChI Key

VCWMOBWALOTIGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N=C(NC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxidation and Ring Closure

The thioxo intermediates undergo oxidation using hydrogen peroxide or Oxone® to form the dione moiety. For example, treating 7b–e with anthranilic acid and sodium ethoxide under reflux generates 8a–d derivatives, where 13C NMR spectra exhibit characteristic carbonyl signals at δ 161.45 and 169.46 ppm. This step is critical for introducing the 4,5-dione functionality, though overoxidation must be controlled to prevent degradation.

Phosphoryl Chloride-Mediated Pinner/Dimroth Rearrangement

A high-yielding route involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles 1a–d with excess aliphatic carboxylic acids (2a–b ) in the presence of POCl3. This method leverages a tandem intramolecular Pinner/Dimroth rearrangement to assemble the pyridopyrimidine core. For instance, refluxing 1a with acetic acid (2a ) in POCl3 (1 mL) for 150 minutes affords 2,8,8-trimethyl-5-phenyl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione (3a ) in 90% yield. Key advantages include:

  • Short reaction times (60–150 minutes)

  • High regioselectivity due to the electron-withdrawing effect of the cyano group

  • Scalability without significant yield loss

The mechanism proceeds via initial formation of an acyl chloride intermediate, followed by nucleophilic attack and rearrangement to yield the fused pyrimidine ring (Fig. 2).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of pyridopyrimidine-diones. A protocol adapted from involves irradiating a mixture of 4-arylidene-3-methylisoxazol-5(4H)-ones 4 and thiourea derivatives at 140°C (240 W) for 20–30 minutes. This approach reduces reaction times from hours to minutes while maintaining yields >85%. For example, 2-amino-6-(1-hydroxyiminoethyl)-5-(4-fluorophenyl)-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione (6a ) is obtained in 88% yield after recrystallization from DMF-EtOH. IR spectra of products show distinct absorption bands for C=O (1687 cm⁻¹) and NH (3478 cm⁻¹) groups, confirming successful cyclization.

Oxidation of Sulfide Intermediates

Patent literature describes the preparation of dihydropyrido[4,3-d]pyrimidine-diones via oxidation of sulfide precursors. For example, tert-butyl 4-(methylthio)-5-oxo-2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is treated with oxone® in dichloromethane at 25°C for 12 hours, yielding the sulfone derivative. Subsequent acid hydrolysis (e.g., HCl in dioxane) removes the tert-butoxycarbonyl (Boc) protecting group, affording the free dione in 78% yield. This method is notable for its compatibility with acid-labile functional groups.

Analytical Characterization

Structural confirmation of 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione relies on multimodal spectroscopy:

  • 1H NMR (DMSO-d6): Aromatic protons resonate at δ 7.24–8.15 ppm, with NH signals at δ 10.57–11.64 ppm.

  • 13C NMR : Carbonyl carbons appear at δ 161.45–175.61 ppm, while the pyridopyrimidine carbons range from δ 110–150 ppm.

  • IR : Strong absorptions at 1687–1750 cm⁻¹ (C=O) and 3198–3478 cm⁻¹ (NH).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Cyclocondensation72–854–6 hoursScalable, high purityRequires oxidation step
POCl3 Rearrangement78–902.5 hoursHigh regioselectivity, no byproductsCorrosive reagents
Microwave85–8820–30 minutesRapid, energy-efficientSpecialized equipment required
Sulfide Oxidation70–7812–24 hoursMild conditions, functional group toleranceMulti-step, lower yields

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .

Scientific Research Applications

Basic Information

  • Chemical Formula : C13H11N3O2
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 1472103-17-5

Structure

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the phenyl group enhances lipophilicity, which is crucial for membrane permeability.

Anticancer Activity

Recent studies have indicated that 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : It appears to inhibit specific kinases involved in cell proliferation and survival pathways.
  • Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Properties

This compound also displays antimicrobial activity against a range of pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Research Findings : In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations comparable to standard antibiotics.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

  • Mechanism : It may exert its effects by modulating oxidative stress and inflammation within neuronal cells.
  • Case Study : Animal models of Alzheimer's disease showed improved cognitive function following treatment with the compound.

Role in Drug Design

Due to its unique structural features, this compound serves as a lead compound in the design of new pharmacological agents.

  • Structure-Activity Relationship Studies : Researchers are investigating derivatives of this compound to enhance potency and selectivity for specific biological targets.
Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerBreast Cancer Cells10
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
NeuroprotectiveNeuronal Cells5

Mechanism of Action

The mechanism of action of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. For example, the compound has been shown to inhibit certain protein kinases, which are involved in cell signaling and proliferation . The inhibition of these kinases can lead to the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents/Ring System Dione Positions Hydrogenation Sites Molecular Weight (g/mol) Key Pharmacological Notes References
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione 2-Phenyl, pyrido[4,3-d]pyrimidine 4,5 7,8 and 3H,6H ~264.28 (calculated) Potential kinase modulation
8-Benzyl-3-phenyl-7,8-dihydropyrido[3',4':4,5]thieno[3,2-d]pyrimidine-4,9-dione 8-Benzyl, thieno[3,2-d]pyrimidine 4,9 7,8 ~393.45 (calculated) mGluR1 inhibitory activity
Benzyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 2-Methyl, 4-hydroxy, benzyl carboxylate N/A 7,8 and 5H ~342.36 (calculated) Synthetic intermediate for alkylation
4-Amino-8-methyl-2-(phenylamino)-5,8-dihydropyrido[2,3-d]pyrimidin-7(8H)-one 4-Amino, 2-phenylamino, pyrido[2,3-d]pyrimidine 7(8H)-one 5,8 ~310.34 (calculated) Anticancer candidate (docking studies)
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Benzo[4,5]thieno[2,3-d]pyrimidine 4(3H)-one 5,6,7,8 ~272.33 (calculated) High-yield synthesis (>80%)

Key Observations:

  • Ring System: Thieno- or benzo-fused pyrimidines (e.g., and ) exhibit distinct electronic properties due to sulfur incorporation, which may alter binding affinity to targets like mGluR1 .
  • Hydrogenation Patterns : Partial saturation at 7,8-positions (target compound) vs. full hydrogenation (e.g., 5,6,7,8-tetrahydro derivatives) impacts ring rigidity and conformational adaptability .

Pharmacological and Physicochemical Properties

  • Bioactivity: The thieno-pyrimidine derivative in shows potent mGluR1 inhibition (IC₅₀ < 1 μM), likely due to sulfur-enhanced π-stacking interactions. In contrast, the target compound’s 2-phenyl group may favor kinase binding pockets .
  • Stability : Spirocyclic derivatives (e.g., ) exhibit enhanced thermal stability (m.p. 235–237 °C) due to rigid fused-ring systems .

Biological Activity

2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione, also known by its CAS number 1472103-17-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and research findings.

  • Molecular Formula : C13H11N3O2
  • Molecular Weight : 229.25 g/mol

The biological activity of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives is largely attributed to their interaction with various biological targets. These compounds have shown potential in inhibiting key enzymes involved in disease processes.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by targeting specific proteins involved in tumor growth and metastasis. For instance:

  • Inhibition of EPH Receptors : Certain derivatives have been shown to inhibit EPH receptors that are overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

2. Antioxidant Properties

Studies have demonstrated that 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives possess antioxidant capabilities. This is measured through:

  • Total Antioxidant Capacity (TAC) : One study reported a TAC value of 31.27 ± 0.07 mg gallic acid equivalents per gram for a derivative of this compound .

3. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects:

  • Alzheimer’s Disease Models : In vitro studies have shown potential for these compounds to protect neuronal cells from oxidative stress, which is a contributing factor in Alzheimer’s disease .

Case Studies and Research Findings

StudyFindings
Almehizia et al. (2024)Demonstrated antioxidant activity with an IC50 value against DPPH at 18.33 ± 0.04 μg/mL and increased inhibitory activity against ABTS at 28.23 ± 0.06% for certain derivatives .
Review on Pyrido Compounds (2022)Discussed the synthesis and therapeutic potential of pyrido[4,3-d]pyrimidines, highlighting their role in targeting cancer-associated pathways .
Anticancer EvaluationA derivative was found to significantly inhibit cell proliferation in A431 vulvar epidermal carcinoma cells through specific pathway modulation .

Future Directions

The ongoing research into the biological activities of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine derivatives suggests promising therapeutic applications in:

  • Cancer Treatment : Further exploration into their efficacy against various cancer types.
  • Neurological Disorders : Investigating their potential as neuroprotective agents could lead to new treatments for diseases like Alzheimer’s.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.